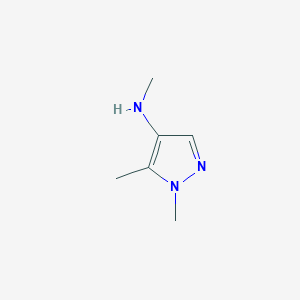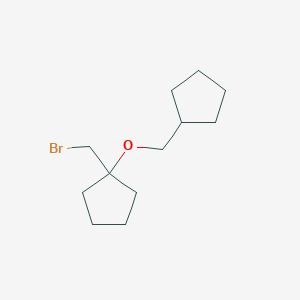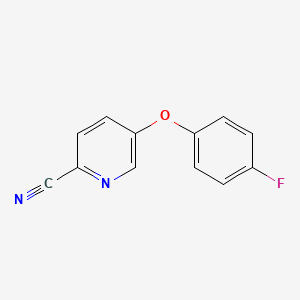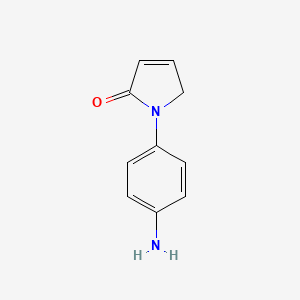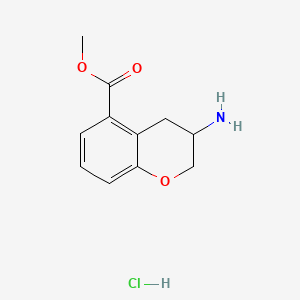
methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate hydrochloride is a chemical compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound has a molecular weight of 243.69 g/mol and is typically found in a powdered form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate hydrochloride can be achieved through various synthetic routes. One common method involves the palladium-mediated cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes steps such as purification and crystallization to obtain the compound in its hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the benzopyran ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate temperatures and controlled pH levels to ensure the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of substituted benzopyran compounds.
Applications De Recherche Scientifique
Methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Mécanisme D'action
The mechanism of action of methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H,5H-Pyrano 3,2-cbenzopyran-5-one derivatives : These compounds have a similar benzopyran ring system and are used in various scientific applications .
3,4-Dihydro-3-amino-2H-1-benzopyran derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Uniqueness
Methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the amino group. This structural feature allows for unique interactions with biological targets and provides distinct chemical reactivity compared to other benzopyran derivatives.
Propriétés
Formule moléculaire |
C11H14ClNO3 |
|---|---|
Poids moléculaire |
243.68 g/mol |
Nom IUPAC |
methyl 3-amino-3,4-dihydro-2H-chromene-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-11(13)8-3-2-4-10-9(8)5-7(12)6-15-10;/h2-4,7H,5-6,12H2,1H3;1H |
Clé InChI |
VPXFOPTVSIVORY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2CC(COC2=CC=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13494687.png)
![(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13494693.png)

![rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13494698.png)
